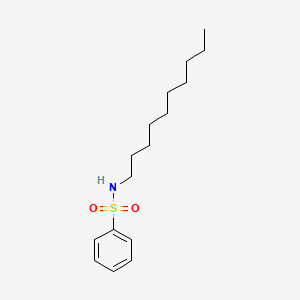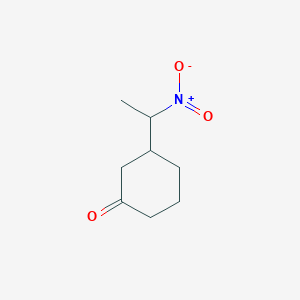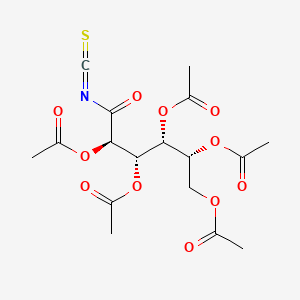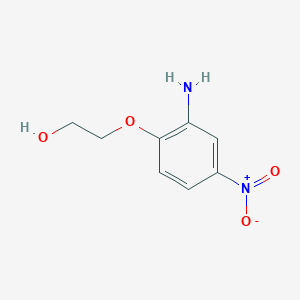
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes multiple substituents such as methyl, ethyl, and methylene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine typically involves the reaction of β-keto esters with halogenated reagents like N-bromosuccinamide (NBS) or N-chlorosuccinamide (NCS) and thiourea or its derivatives . This method is efficient and can be performed under mild conditions without the need for a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-pot synthetic method that combines ethyl acetoacetate, NBS, and N,N′-diethylthiourea. This approach is advantageous due to its simplicity and the ability to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfur atom in the thiazolidine ring can also participate in redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- 2,5-Bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione
Uniqueness
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59000-06-5 |
|---|---|
Formule moléculaire |
C10H18N2S |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
N,4-diethyl-3,4-dimethyl-5-methylidene-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C10H18N2S/c1-6-10(4)8(3)13-9(11-7-2)12(10)5/h3,6-7H2,1-2,4-5H3 |
Clé InChI |
MVRDQOQKCHVPCX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=C)SC(=NCC)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)

![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)



![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


